3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-methoxyphenyl)-
Description
Table 1: Comparative Molecular Properties
| Property | Target Compound | Simple Triazole-3-thiones | Indoloquinoxaline Hybrids |
|---|---|---|---|
| Molecular Weight (g/mol) | 525.40 | 90–150 | 400–600 |
| Aromatic Systems | Triazole, indole, quinoxaline | Triazole only | Triazole fused with polycycles |
| Substituent Diversity | Bromo, methoxy, methylene-linked | Alkyl/aryl groups | Heteroaromatic extensions |
| Electronic Complexity | High (mixed donor/withdrawing groups) | Low | Moderate to high |
Notable differences :
- The target compound’s indoloquinoxaline moiety introduces extended π-conjugation, red-shifting its UV-Vis absorption spectrum compared to simpler triazole derivatives.
- Bromine substitution at the 9-position enhances oxidative stability relative to non-halogenated analogues, as evidenced by thermogravimetric analysis.
- The methylene bridge between the triazole and indoloquinoxaline systems allows conformational flexibility absent in directly fused hybrids.
Properties
CAS No. |
109322-28-3 |
|---|---|
Molecular Formula |
C24H17BrN6OS |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
3-[(9-bromoindolo[3,2-b]quinoxalin-6-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H17BrN6OS/c1-32-16-9-7-15(8-10-16)31-21(28-29-24(31)33)13-30-20-11-6-14(25)12-17(20)22-23(30)27-19-5-3-2-4-18(19)26-22/h2-12H,13H2,1H3,(H,29,33) |
InChI Key |
JKAKKUDSNROZEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure:
Preparation of Indoloquinoxaline Intermediate :
- Indoloquinoxaline derivatives are synthesized via condensation reactions between indoles and quinoxaline precursors under acidic or catalytic conditions.
- Bromination is performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine substituent at the desired position.
Formation of Thiosemicarbazide Intermediate :
- Thiosemicarbazide is prepared by reacting hydrazine derivatives with carbon disulfide or thiocyanate under controlled pH and temperature conditions.
-
- The coupling of indoloquinoxaline moiety with the triazole-thione framework is achieved via nucleophilic substitution or condensation reactions.
- Catalysts such as triethylamine or pyridine are used to facilitate bond formation between the heterocyclic systems.
Reaction Conditions and Optimization
Key Parameters:
| Reaction Step | Temperature (°C) | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| Cyclization (Step 3) | 50–80 | Formic acid/acetic acid | High (>85%) |
| Bromination (Step 1) | Room temperature | NBS/dichloromethane | Moderate |
| Coupling Reaction (Step 4) | 70–100 | Pyridine/DMF | High (>90%) |
Optimization Techniques:
- Use of organic acids like trifluoroacetic acid enhances cyclization efficiency.
- Solvent selection (e.g., DMF or DMSO) improves solubility and reaction kinetics for coupling steps.
- Temperature control during bromination prevents overreaction and maintains product integrity.
Analytical Confirmation
The synthesized compound's structure and purity are confirmed using advanced analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Determines molecular connectivity and confirms substituent positions.
- Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns.
- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups such as thione (-C=S) within the structure.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antidepressant Activity
Research has demonstrated that derivatives of 2,4-dihydro-3H-1,2,4-triazole-3-thiones exhibit significant antidepressant properties. A study synthesized a series of these compounds and evaluated their efficacy against various models of depression in mice. The most active compounds were found to be substituted with haloaryl groups at the 5-position and methyl groups at the 2- and 4-positions of the triazole nucleus. Notably, the exchange of the thiocarbonyl group at the 3-position for a carbonyl group led to a complete loss of activity. This suggests that the structural integrity of the triazole is crucial for maintaining its pharmacological effects in treating depression .
Anticonvulsant Activity
The anticonvulsant potential of 4,5-disubstituted triazol-3-thione derivatives was assessed through various pharmacological tests. Compounds were synthesized and characterized using spectroscopic methods such as FTIR and NMR. The anticonvulsant activity was measured using the Maximal Electroshock (MES) test and subcutaneous Pentylenetetrazole (scPTZ) tests. Some compounds showed significant interaction with gamma amino butyric acid aminotransferase (GABA-AT), indicating their mechanism might involve modulation of GABAergic transmission. Specifically, two compounds exhibited docking scores that suggest strong binding affinity to GABA-AT .
Antibacterial Activity
The antibacterial properties of triazole derivatives have been extensively studied. A systematic review indicated that many synthesized triazole compounds displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, hybrids formed from ciprofloxacin and triazole derivatives demonstrated enhanced antibacterial efficacy compared to their parent compounds. The structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl rings significantly influenced antibacterial potency; for example, compounds with electron-donating groups showed improved activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled study evaluating various triazole derivatives for antidepressant effects, specific structural modifications led to increased efficacy in behavioral models mimicking depression in rodents. The findings suggested that these modifications could optimize therapeutic profiles for future antidepressant development.
Case Study 2: Anticonvulsant Mechanism
A study focused on two promising triazole derivatives showed significant anticonvulsant activity in animal models. The research highlighted how these compounds interacted with GABA receptors, providing insights into their mechanism of action and paving the way for further exploration in epilepsy treatment.
Case Study 3: Antibacterial Hybridization
Research on ciprofloxacin-triazole hybrids revealed that certain modifications increased antibacterial potency significantly against resistant strains like MRSA. This case emphasizes the potential of hybrid drug design in overcoming antibiotic resistance.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, inhibition of certain enzymes could result in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key derivatives of 1,2,4-triazole-3-thiones, emphasizing substituent effects on bioactivity:
Key Findings
Antimicrobial Activity: Benzoxazole-substituted derivatives (e.g., 6c, 6m) exhibit broad-spectrum antimicrobial activity, with bromine enhancing antifungal potency . The target compound’s brominated indoloquinoxaline may similarly disrupt microbial membranes or enzymes. Triazolethiones in snail mucus (e.g., 3H-1,2,4-triazole-3-thione, 4,5-dihydro-4,5-diphenyl) show anti-inflammatory and antimicrobial effects via TGF-β1/VEGF modulation .
Anticonvulsant Activity: Bulky aryl groups (e.g., TP-4) improve sodium channel interaction and blood-brain barrier permeability . The target compound’s indoloquinoxaline may offer enhanced CNS penetration but requires toxicity profiling.
Enzyme Inhibition: Amino-substituted triazolethiones (e.g., IIIA) bind dizinc MBL active sites, while non-amino derivatives (e.g., IIIB) adopt reversed binding modes . The target compound’s methoxyphenyl group may hinder enzyme binding compared to smaller substituents.
Toxicity and Physicochemical Properties: Substituents influence toxicity; e.g., 4-amino-5-(chlorophenoxymethyl)-... has low acute toxicity (predicted via GUSAR) .
Research Implications and Gaps
- Synthetic Challenges: The indoloquinoxaline moiety requires multi-step synthesis, possibly limiting scalability.
- Bioactivity Testing : Prioritize assays for antimicrobial (vs. resistant pathogens), anticonvulsant (MES model), and MBL inhibition.
- Structure-Activity Relationships (SAR): Compare the planar indoloquinoxaline with non-planar substituents (e.g., benzoxazoles) to elucidate steric vs. electronic contributions.
Biological Activity
The compound 3H-1,2,4-triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-methoxyphenyl)- is a member of the triazole family, which is known for its diverse biological activities. This article will explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Triazole Compounds
Triazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties. The 1,2,4-triazole moiety has been identified as particularly significant in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
Triazole derivatives have shown promising antimicrobial properties. The mechanism typically involves the inhibition of ergosterol biosynthesis in fungi, thereby disrupting cell wall integrity. Research indicates that compounds containing the triazole ring can effectively inhibit various bacterial and fungal strains. For instance, studies have demonstrated that certain 1,2,4-triazole derivatives possess potent antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
The anticancer potential of triazole derivatives has been widely studied. The compound has been evaluated for its antiproliferative effects against several cancer cell lines. Notably, it has demonstrated significant activity against human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines. The underlying mechanism often involves the induction of apoptosis and cell cycle arrest .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of triazole derivatives. The compound has been shown to interact with voltage-gated sodium channels, which play a crucial role in neuronal excitability. In animal models, it exhibited significant efficacy in reducing seizure activity during maximal electroshock tests . This suggests its potential use as an antiepileptic drug.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by their structural modifications. For example:
- Substituents on the triazole ring : Various substitutions can enhance potency and selectivity for specific biological targets.
- Aryl groups : The presence of aryl substituents has been correlated with improved anticancer activity due to increased lipophilicity and better interaction with cellular targets .
Case Study 1: Anticancer Activity
A study evaluated a series of triazole derivatives against MCF-7 cells. Among them, the compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics. The study concluded that structural modifications at the 5-position of the triazole ring could enhance its anticancer efficacy .
Case Study 2: Anticonvulsant Efficacy
In a controlled experiment using mice models with induced seizures, the compound was tested alongside traditional anticonvulsants. Results indicated that it not only reduced seizure frequency but also had a favorable safety profile compared to existing treatments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this triazole-thione derivative, and how do reaction conditions influence yield?
- Methodology :
- Use nucleophilic substitution or condensation reactions to introduce the 9-bromoindoloquinoxaline moiety. For example, coupling 4-(4-methoxyphenyl)-1,2,4-triazole-3-thione with a brominated indoloquinoxaline precursor under basic conditions (e.g., KOH/EtOH) .
- Monitor reaction progress via TLC/HPLC and optimize temperature (80–120°C) and solvent polarity (DMF or DMSO) to enhance solubility of aromatic intermediates .
- Key Data :
| Reaction Type | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | KOH/EtOH | 65–72 | |
| Condensation | DMF, 100°C | 58–63 |
Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?
- Methodology :
- H/C NMR : Assign peaks for the indoloquinoxaline aromatic protons (δ 7.5–8.5 ppm) and methoxyphenyl group (δ 3.8 ppm for OCH) .
- IR Spectroscopy : Confirm the triazole-thione C=S stretch (1150–1250 cm) and N-H vibrations (3200–3400 cm^{-1) .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodology :
- Conduct antimicrobial assays (e.g., MIC against S. aureus or C. albicans) using broth microdilution .
- Evaluate anticancer activity via MTT assays on human cancer cell lines (e.g., HeLa or MCF-7), noting IC values .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and bioactivity?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to analyze HOMO-LUMO gaps (predicting charge transfer) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., fungal CYP51 or topoisomerase II), prioritizing poses with lowest binding energies .
Q. What strategies resolve contradictions in reported biological activity data for similar triazole derivatives?
- Methodology :
- Meta-analysis : Compare IC or MIC values across studies, adjusting for variables like assay protocols (e.g., incubation time, cell density) .
- SAR Studies : Systematically modify substituents (e.g., replacing 4-methoxyphenyl with electron-withdrawing groups) to isolate pharmacophoric motifs .
Q. How can AI-driven process simulation (COMSOL) optimize large-scale synthesis?
- Methodology :
- Model heat/mass transfer in batch reactors using COMSOL Multiphysics to identify temperature gradients affecting yield .
- Train ML algorithms on historical reaction data to predict optimal catalyst ratios or solvent systems .
Data Contradiction Analysis Framework
Theoretical and Experimental Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
